cis-Trihomoaconitic acid

Descripción

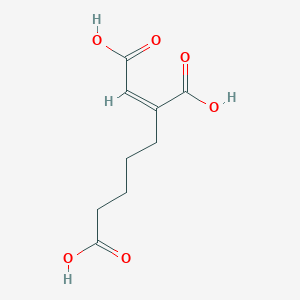

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H12O6 |

|---|---|

Peso molecular |

216.19 g/mol |

Nombre IUPAC |

(Z)-hex-1-ene-1,2,6-tricarboxylic acid |

InChI |

InChI=1S/C9H12O6/c10-7(11)4-2-1-3-6(9(14)15)5-8(12)13/h5H,1-4H2,(H,10,11)(H,12,13)(H,14,15)/b6-5- |

Clave InChI |

NGULBISQWGMRGK-WAYWQWQTSA-N |

SMILES isomérico |

C(CCC(=O)O)C/C(=C/C(=O)O)/C(=O)O |

SMILES canónico |

C(CCC(=O)O)CC(=CC(=O)O)C(=O)O |

Origen del producto |

United States |

Systematic Nomenclature and Structural Isomerism of Cis Trihomoaconitic Acid

IUPAC and Common Naming Conventions

The systematic name for cis-trihomoaconitic acid, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (1Z)-1-Hexene-1,2,6-tricarboxylic acid . chemspider.com This name precisely describes the molecule's structure: a six-carbon chain ("hex") with a double bond ("ene") at the first carbon. The "(1Z)" designation specifies the cis configuration of the substituents around this double bond. The three carboxylic acid functional groups are located at positions 1, 2, and 6 along the carbon chain.

While "this compound" is a common name used to relate the compound to the better-known aconitic acid, the IUPAC name provides a more descriptive and unambiguous representation of its chemical structure.

Isomeric Forms: this compound and Trans-Trihomoaconitic Acid

Like other unsaturated molecules with restricted rotation around a double bond, trihomoaconitic acid exists as geometric isomers: cis and trans. The distinction between these two forms lies in the spatial arrangement of the substituent groups attached to the carbons of the double bond.

In This compound , the higher-priority substituent groups on each carbon of the double bond are on the same side of the double bond axis. This "Z" configuration (from the German zusammen, meaning "together") results in a specific three-dimensional shape.

Conversely, in trans-trihomoaconitic acid , the higher-priority substituent groups are on opposite sides of the double bond axis. This "E" configuration (from the German entgegen, meaning "opposite") leads to a different spatial arrangement and, consequently, different physical and chemical properties. The IUPAC name for the trans-isomer would be (1E)-1-Hexene-1,2,6-tricarboxylic acid .

The presence of the double bond is a key feature that gives rise to this isomerism, which is a fundamental concept in the study of organic molecules. study.com

Classification within Organic Acid Families

This compound is classified as a tricarboxylic acid . nih.gov This classification is based on the presence of three carboxyl functional groups (-COOH) in its molecular structure. Tricarboxylic acids are a significant class of organic compounds, with citric acid being one of the most well-known examples. study.com

Furthermore, due to the presence of a carbon-carbon double bond in its backbone, it is also categorized as an unsaturated carboxylic acid . This unsaturation introduces reactivity at the site of the double bond that is not present in its saturated counterparts.

Structural Relationships with Related Tricarboxylic Acids

The name "trihomoaconitic acid" itself suggests a structural relationship to other important tricarboxylic acids. A comparative analysis of their structures reveals the systematic modifications that lead to this more complex molecule.

The structural differences between this compound, cis-aconitic acid, and cis-homoaconitic acid are rooted in the length of the carbon backbone.

cis-Aconitic Acid: The parent compound, cis-aconitic acid, has the IUPAC name (1Z)-prop-1-ene-1,2,3-tricarboxylic acid. nih.gov Its structure is based on a three-carbon propene chain. study.com

cis-Homoaconitic Acid: The prefix "homo" indicates the addition of one methylene (B1212753) group (-CH2-) to the carbon chain. Therefore, cis-homoaconitic acid has a four-carbon butene backbone.

This compound: The prefix "trihomo" signifies the addition of three methylene groups relative to the parent aconitic acid. This results in the six-carbon hexene chain of (1Z)-1-Hexene-1,2,6-tricarboxylic acid.

This systematic elongation of the carbon chain while retaining the cis-tricarboxylic acid functionality at one end of the molecule illustrates a clear structural progression within this family of organic acids.

| Compound | IUPAC Name | Carbon Backbone | Molecular Formula |

| cis-Aconitic acid | (1Z)-prop-1-ene-1,2,3-tricarboxylic acid | 3-carbon (propene) | C₆H₆O₆ |

| cis-Homoaconitic acid | (1Z)-1-butene-1,2,4-tricarboxylic acid | 4-carbon (butene) | C₇H₈O₆ |

| This compound | (1Z)-1-Hexene-1,2,6-tricarboxylic acid | 6-carbon (hexene) | C₉H₁₂O₆ |

Biosynthetic Pathways and Metabolic Intermediacy of Cis Trihomoaconitic Acid

Elucidation of Formation Pathways

The formation of cis-trihomoaconitic acid is a key step in specific biosynthetic routes, most notably the α-aminoadipate pathway for lysine (B10760008) biosynthesis.

Role in the α-Aminoadipate Pathway for Lysine Biosynthesis

The α-aminoadipate (AAA) pathway is the primary route for the synthesis of the essential amino acid L-lysine in higher fungi, some yeasts, and certain archaea and bacteria. wikipedia.orgresearchgate.net This pathway is distinct from the diaminopimelate (DAP) pathway found in bacteria and plants. researchgate.net

Within the AAA pathway, this compound, more commonly referred to as cis-homoaconitate in this context, serves as a crucial intermediate. wikipedia.orgresearchgate.net The initial step of the pathway involves the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate, a reaction catalyzed by homocitrate synthase. researchgate.netwikipedia.org Homocitrate then undergoes an isomerization to homoisocitrate. This isomerization is not a single-step reaction but proceeds through the formation of the intermediate cis-homoaconitate. researchgate.netnih.gov This process is analogous to the conversion of citrate (B86180) to isocitrate via cis-aconitate in the tricarboxylic acid (TCA) cycle. nih.govwikipedia.org

The conversion of homocitrate to homoisocitrate is essential for the subsequent steps of the AAA pathway, which ultimately lead to the production of lysine. wikipedia.orgnih.gov The uniqueness of the AAA pathway makes the enzymes involved, including those responsible for the formation and conversion of cis-homoaconitate, potential targets for the development of antifungal agents. wikipedia.org

Precursors and Enzymatic Steps in its Anabolism

The direct precursor to cis-homoaconitate in the α-aminoadipate pathway is homocitrate . researchgate.netnih.gov The formation of cis-homoaconitate from homocitrate is a dehydration reaction. nih.gov

Interestingly, research has revealed that in fungi, this isomerization from homocitrate to homoisocitrate requires the action of two separate enzymes from the aconitase family. nih.govnih.gov

An aconitase enzyme catalyzes the initial dehydration of homocitrate to form cis-homoaconitate. nih.gov

A homoaconitase then catalyzes the subsequent hydration of cis-homoaconitate to yield homoisocitrate. nih.govebi.ac.uk

While fungal homoaconitases appear to only catalyze the interconversion between cis-homoaconitate and homoisocitrate, some bacterial and archaeal homoaconitases have been shown to catalyze both the dehydration of homocitrate and the hydration of cis-homoaconitate. nih.govnih.gov

The enzymatic reactions involving cis-homoaconitate are summarized below:

| Precursor | Enzyme | Product | Pathway |

| Homocitrate | Aconitase (in fungi) | cis-Homoaconitate | α-Aminoadipate Pathway |

| cis-Homoaconitate | Homoaconitase | Homoisocitrate | α-Aminoadipate Pathway |

Involvement in Coenzyme Biosynthesis Pathways

Beyond its role in amino acid synthesis, this compound is also an intermediate in the biosynthesis of certain coenzymes in specific organisms.

Contribution to Coenzyme-B Synthesis in Methanogenic Archaea

In methanogenic archaea, a series of reactions analogous to the early steps of the α-aminoadipate pathway are utilized for the biosynthesis of Coenzyme B (7-mercaptoheptanoylthreonine phosphate). nih.govebi.ac.uk This coenzyme is essential for methanogenesis, the process by which these organisms produce methane.

The synthesis of the 7-mercaptoheptanoate moiety of Coenzyme B begins with the condensation of acetyl-CoA and 2-oxoglutarate to form (R)-homocitrate, catalyzed by homocitrate synthase. nih.gov Subsequently, a homoaconitase enzyme catalyzes the isomerization of homocitrate to homoisocitrate. nih.gov This isomerization proceeds through the formation of cis-homoaconitate as an intermediate. nih.gov

Unlike the fungal systems that may require two separate enzymes, the homoaconitase from the methanogenic archaeon Methanocaldococcus jannaschii has been shown to catalyze both the dehydration of homocitrate to cis-homoaconitate and the subsequent hydration to homoisocitrate. nih.gov This highlights an evolutionary divergence in the enzymatic machinery for this conserved biochemical transformation.

Interconnections with Core Metabolic Networks

The biosynthetic pathway of this compound exhibits clear parallels with one of the most fundamental metabolic cycles in living organisms.

Analogous Relationships to the Tricarboxylic Acid Cycle

The initial steps of the α-aminoadipate pathway bear a striking resemblance to the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. nih.govwikipedia.org The TCA cycle is a central metabolic hub for energy production and the generation of biosynthetic precursors. wikipedia.orgnih.gov

The key analogy lies in the isomerization of a citrate-like molecule:

In the TCA cycle , citrate is isomerized to isocitrate via the intermediate cis-aconitate. wikipedia.orgkhanacademy.org This reaction is catalyzed by a single enzyme, aconitase. wikipedia.org

In the α-aminoadipate pathway , homocitrate (which has one additional carbon atom compared to citrate) is isomerized to homoisocitrate via the intermediate cis-homoaconitate. wikipedia.orgnih.gov

This parallel illustrates a common biochemical strategy of using an isomerization reaction involving a tricarboxylic acid to prepare the substrate for a subsequent oxidative decarboxylation. In the TCA cycle, isocitrate is oxidatively decarboxylated by isocitrate dehydrogenase. khanacademy.org Similarly, in the α-aminoadipate pathway, homoisocitrate is oxidatively decarboxylated by homoisocitrate dehydrogenase. wikipedia.orgresearchgate.net

The following table highlights the analogous components of the two pathways:

| Feature | Tricarboxylic Acid (TCA) Cycle | α-Aminoadipate Pathway |

| Starting Substrate (for isomerization) | Citrate | Homocitrate |

| Intermediate | cis-Aconitate | cis-Homoaconitate (this compound) |

| Product (of isomerization) | Isocitrate | Homoisocitrate |

| Enzyme(s) | Aconitase | Aconitase and Homoaconitase (in fungi) or a single Homoaconitase (in some archaea) |

This evolutionary relationship suggests that the enzymes of the α-aminoadipate pathway may have evolved from their counterparts in the more ancient and ubiquitous TCA cycle. nih.gov

Enzymological Characterization and Reaction Mechanisms Involving Cis Trihomoaconitic Acid

Identification and Functional Analysis of Key Enzymes

The primary enzyme responsible for the metabolism of cis-trihomoaconitic acid is a member of the aconitase superfamily, specifically the methanogen homoaconitase.

Homoaconitase (EC 4.2.1.114) Activity and Specificity

Homoaconitase (HACN) from methanogenic archaea, such as Methanocaldococcus jannaschii, is a key enzyme in the coenzyme B biosynthesis pathway. nih.gov It is a heterotetrameric protein containing a [4Fe-4S] cluster essential for its catalytic activity. nih.gov Unlike some of its homologs from other organisms that only catalyze a single hydration reaction, the methanogen homoaconitase has been shown to catalyze both the dehydration of an (R)-homocitrate analog and the subsequent hydration of the resulting cis-aconitate analog. nih.govnih.gov

A significant feature of the methanogen homoaconitase is its broad substrate specificity. The enzyme is not only active on its namesake substrate, cis-homoaconitate, but also efficiently catalyzes the transformation of longer-chain analogs, including cis-dihomoaconitate (cis-(homo)₂aconitate) and cis-trihomoaconitate (cis-(homo)₃aconitate). nih.govnih.gov Research has demonstrated that the enzyme exhibits similar specificity constants for these various substrates, indicating that the length of the γ-carboxylate chain (from two to five methylene (B1212753) groups) does not significantly impact the enzyme's catalytic efficiency. nih.gov

The activity of homoaconitase can be influenced by specific stereoisomers of its substrates and related molecules. For instance, the enzyme specifically acts on (R)-homocitrate for the dehydration reaction, while (S)-homocitrate acts as an inhibitor. nih.gov Similarly, the trans-isomer of homoaconitate also inhibits the enzyme's activity. nih.gov

Table 1: Kinetic Parameters of Methanocaldococcus jannaschii Homoaconitase for Various Substrates

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| cis-Homoaconitate | 8.2 ± 0.2 | 1.3 ± 0.2 | 1.6 x 10⁵ |

| cis-Dihomoaconitate | 11 ± 1 | 2.5 ± 0.2 | 2.3 x 10⁵ |

| cis-Trihomoaconitate | 12 ± 2 | 3.1 ± 0.3 | 2.6 x 10⁵ |

| cis-Tetrahomoaconitate | 30 ± 5 | 3.8 ± 0.4 | 1.3 x 10⁵ |

| Data adapted from Drevland, R. M., et al. (2008). Journal of Biological Chemistry. nih.gov |

Other Enzymes Facilitating this compound Transformations

The metabolic pathway involving this compound does not operate in isolation. Following the action of homoaconitase, the resulting product, trihomoisocitrate, is a substrate for the next enzyme in the coenzyme B biosynthesis pathway. This enzyme is a homoisocitrate dehydrogenase (HICDH), which is NAD⁺-dependent. nih.gov

In a coupled reaction, homoisocitrate dehydrogenase catalyzes the oxidative decarboxylation of the β-hydroxytricarboxylic acid product of the homoaconitase reaction. nih.gov In the context of the longer chain substrates, the combined action of homoaconitase and homoisocitrate dehydrogenase on cis-trihomoaconitate ultimately leads to the formation of 2-oxosuberate, completing a key iteration in the 2-oxoacid elongation pathway required for coenzyme B synthesis. nih.govnih.gov

Mechanistic Investigations of Enzymatic Catalysis

The reaction mechanism of homoaconitase is understood to be analogous to that of the well-studied enzyme aconitase, involving a series of hydration and dehydration steps.

Isomerization and Stereochemical Considerations

The isomerization reaction catalyzed by homoaconitase is highly stereospecific. The enzyme specifically acts on the (R)-enantiomer of the homocitrate analogs and produces a specific stereoisomer of the homoisocitrate product, (2R,3S)-homoisocitrate from homoaconitate. nih.gov This stereospecificity is crucial for the subsequent steps in the metabolic pathway, as the homoisocitrate dehydrogenase is also stereospecific. The stereochemistry of the reaction with longer-chain substrates like this compound is presumed to follow the same pattern, suggesting a consistent binding mode of the substrates in the enzyme's active site. nih.gov The structural basis for this substrate specificity and stereoselectivity is thought to reside in a flexible loop within the small subunit of the enzyme. acs.org

Regulation of Enzyme Activity and Gene Expression in Related Metabolic Contexts

The biosynthesis of coenzymes is a tightly regulated process to meet the metabolic demands of the cell without wasteful overproduction. While specific regulatory mechanisms for the enzymes acting on this compound are not yet fully elucidated, the regulation of the broader coenzyme B biosynthesis pathway in methanogens provides some context.

The expression of genes involved in methanogenesis, which includes the coenzyme B biosynthetic pathway, is known to be regulated in response to environmental cues such as the availability of substrates like hydrogen. dnayaklab.com In methanogens, the genomes often contain multiple paralogs of genes encoding the subunits of [4Fe-4S]-dependent isomerases, suggesting a complex regulatory network that allows for the utilization of different substrates. nih.gov The presence of two sets of genes for the large and small subunits of homoaconitase in methanogens that produce coenzyme B points towards a specialized function and likely differential regulation of these enzymes to accommodate the chain elongation process. nih.gov

Feedback inhibition is a common regulatory mechanism in biosynthetic pathways. In many organisms, the biosynthesis of coenzyme A is regulated by feedback inhibition of the initial enzymes in the pathway by CoA or its thioesters. asm.org While direct feedback inhibition of methanogen homoaconitase by coenzyme B or its precursors has not been extensively studied, it is plausible that such mechanisms are in place to control the flux through the pathway.

Advanced Analytical Methodologies for Cis Trihomoaconitic Acid Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For cis-trihomoaconitic acid research, high-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are indispensable tools.

High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying isomers of aconitic acid. The separation of cis- and trans-aconitic acid, along with other related tricarboxylic acids like citric acid and isocitric acid, can be achieved using various HPLC methods. shodex.com One established method utilizes an ion chromatography column, such as the Shodex IC SI-35 4D, with a sodium carbonate eluent to successfully separate these isomers. shodex.com Another approach involves a C18 reversed-phase column with a mobile phase of methanol (B129727) and a dilute phosphoric acid solution. google.com This method has been effectively used to determine the content of both cis- and trans-aconitic acid in biological samples. google.com

The choice of column and mobile phase is critical for achieving optimal separation. For instance, a BIST™ A column, which is a negatively-charged, cation-exchange column, can be used with a multi-charged positive buffer to retain and separate aconitic acid with high selectivity and good peak shape. sielc.com This method is compatible with various detectors, including evaporative light scattering detectors (ELSD), charged aerosol detectors (CAD), and mass spectrometry (MS). sielc.com Furthermore, new HPLC conditions have been developed to improve the separation and selectivity for nine key metabolites in the tricarboxylic acid (TCA) cycle, including cis-aconitic acid, by carefully considering the storage solvent of the standards. researchgate.net

Table 1: HPLC Methods for Aconitic Acid Isomer Separation

| Column Type | Mobile Phase | Analytes Separated | Reference |

| Shodex IC SI-35 4D (anion analysis) | 9.0 mM Na₂CO₃ | Citric acid, Isocitric acid, trans-Aconitic acid, cis-Aconitic acid | shodex.com |

| Inertsil ODS-3 C18 | Methanol-0.1% phosphoric acid solution (3:97) | cis-Aconitic acid, trans-Aconitic acid | google.com |

| BIST™ A (cation-exchange) | Organic solvent with multi-charged positive buffer (e.g., TMDAP) | Aconitic acid | sielc.com |

| Not specified | Optimized with methanol as store solvent | Lactic acid, pyruvic acid, citric acid, alpha-ketoglutaric acid, malic acid, succinic acid, cis-aconitic acid, itaconic acid, and fumaric acid | researchgate.net |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity for the analysis of this compound and other TCA cycle intermediates. This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

Several LC-MS/MS methods have been developed for the quantification of TCA cycle metabolites in various biological matrices, including human serum, plasma, cell cultures, and tissue extracts. lcms.czhelsinki.finih.gov These methods often utilize a C18 reversed-phase column and can detect analytes at nanomolar concentrations. nih.gov For instance, a validated method demonstrated limits of detection below 60 nM for most TCA intermediates. nih.gov

To overcome the challenges of analyzing small, polar molecules like cis-aconitic acid, which often show poor retention on traditional reversed-phase columns, mixed-mode chromatography can be employed. lcms.cz An ACQUITY UPLC CSH Phenyl-Hexyl column with a mobile phase of water, acetonitrile (B52724), and formic acid has been successfully used for the analysis of TCA cycle analytes without the need for derivatization or ion-pairing reagents. lcms.cz

Ion-pairing LC-MS/MS is another powerful approach. A method using tributylamine/formic acid as ion pairing agents with a Hypercarb™ guard column has shown excellent peak shape and sensitivity for itaconate and its isomers, including cis-aconitate, allowing for their baseline separation without derivatization. nih.gov This method achieved a limit of quantitation (LOQ) of 30 pg for itaconate on-column. nih.gov

Table 2: LC-MS/MS Methods for TCA Cycle Intermediates

| Method | Column | Key Features | Application | Reference |

| Reversed-phase LC-MS/MS | C18 | Simple and fast sample preparation, LOD < 60 nM | Human body fluids, tissues, cell lines | nih.gov |

| Mixed-mode LC-MS | ACQUITY UPLC CSH Phenyl-Hexyl | No derivatization or ion-pairing needed | Urine samples | lcms.cz |

| Ion-pairing LC-MS/MS | Hypercarb™ guard | Baseline separation of isomers without derivatization, LOQ of 30 pg | Cell extracts and media | nih.gov |

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are vital for determining the precise chemical structure of molecules. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of organic molecules, including the stereochemistry and position of functional groups. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to gain detailed structural information about cis-aconitic acid.

Proton NMR (¹H NMR) spectra of cis-aconitic acid have been recorded in various solvents, such as water (H₂O) and deuterium (B1214612) oxide (D₂O), at different frequencies, providing information about the chemical environment of the hydrogen atoms. hmdb.cahmdb.canih.gov For instance, a ¹H NMR spectrum recorded at 600 MHz in H₂O shows distinct peaks corresponding to the different protons in the molecule. hmdb.ca

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. nih.gov Two-dimensional NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly powerful as they show the correlation between directly bonded protons and carbons, which is crucial for assigning the signals in both ¹H and ¹³C NMR spectra. nih.gov

Table 3: NMR Data for cis-Aconitic Acid

| Nucleus | Chemical Shift (ppm) | Solvent | Frequency (MHz) | Reference |

| ¹H | 3.43, 3.44, 6.58 | Water | 600 | nih.gov |

| ¹³C | 46.13, 126.23, 146.49, 177.54, 179.97, 181.74 | D₂O | Not specified | nih.gov |

| ¹H-¹³C HSQC | (F2:F1) 3.11:46.11, 5.69:126.64 | Water | 600 | nih.gov |

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain a unique fragmentation pattern, or "molecular fingerprint," which can be used for identification.

For volatile compounds or those that can be made volatile through derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed. The electron ionization (EI) mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of trans-aconitic acid is available in the NIST WebBook. nist.gov Experimental GC-MS data for the TMS derivative of cis-aconitic acid is also available, showing a characteristic fragmentation pattern. hmdb.ca

Collision-induced dissociation (CID) is a tandem mass spectrometry technique used to induce fragmentation of a selected precursor ion. This provides further structural information. For instance, the fragmentation of trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) derivatives of organic acids in the Krebs cycle has been studied using GC-EI-MS/MS, allowing for the identification of the positions of decarboxylation. nih.gov

Sample Preparation and Derivatization Protocols for Biological Matrices

The analysis of this compound in biological samples such as serum, urine, and tissue extracts presents a significant challenge due to the complexity of the matrix and the low concentration of the analyte. helsinki.finih.gov Therefore, robust sample preparation protocols are essential to remove interfering substances and to concentrate the analyte of interest.

Common sample preparation techniques for LC-MS analysis of small molecules from biological matrices include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). helsinki.fi For instance, a method for analyzing TCA cycle intermediates in human serum involved protein precipitation using acetonitrile with 1% formic acid and a specialized 96-well plate that combines protein precipitation and solid-phase extraction. helsinki.fi This approach minimizes sample handling and is suitable for high-throughput analysis. helsinki.fi

Derivatization is a chemical modification of the analyte to improve its chromatographic properties, ionization efficiency, or detection sensitivity. nih.gov For the analysis of TCA cycle intermediates, which are often polar and non-volatile, derivatization can be crucial. One strategy involves the use of N-methyl-2-phenylethanamine with a carbodiimide (B86325) co-reagent to selectively derivatize the carboxylic acid groups. nih.gov This allows for analysis by reversed-phase LC with sensitive positive-ion electrospray ionization MS. nih.gov Another approach uses O-benzylhydroxylamine (O-BHA) to derivatize the carbonyl groups of TCA cycle intermediates, enabling their quantification by LC-MS/MS in a 96-well format. nih.govresearchgate.net This method is particularly useful for stabilizing unstable metabolites like oxaloacetate. researchgate.net

Table 4: Derivatization Reagents for TCA Cycle Intermediates

| Derivatization Reagent | Target Functional Group | Analytical Technique | Benefits | Reference |

| N-methyl-2-phenylethanamine | Carboxylic acids | RP-LC-(+)ESI-MS | Enables sensitive positive-ion detection | nih.gov |

| O-benzylhydroxylamine (O-BHA) | Carbonyl groups | LC-MS/MS | Stabilizes unstable analytes, suitable for high-throughput analysis | nih.govresearchgate.net |

| Trimethylsilyl (TMS) / tert-butyldimethylsilyl (TBDMS) | Carboxyl and hydroxyl groups | GC-MS | Increases volatility for gas chromatography | nih.gov |

Biological Functions and Physiological Significance of Cis Trihomoaconitic Acid

Roles in Microbial Physiology and Metabolism

The significance of cis-homoaconitic acid is intrinsically linked to the metabolic pathways in which it participates. Its transient nature as a metabolic intermediate underscores its importance in the seamless operation of these biochemical cascades.

In the fungal kingdom and certain bacterial species, cis-homoaconitic acid is a key player in the synthesis of L-lysine via the α-aminoadipate pathway. This pathway commences with the condensation of acetyl-CoA and α-ketoglutarate, leading to the formation of homocitrate. The enzyme homoaconitase then catalyzes the conversion of homocitrate to cis-homoaconitate. Subsequently, cis-homoaconitate is hydrated to form homoisocitrate, another step catalyzed by homoaconitase. This sequence of reactions is analogous to the conversion of citrate (B86180) to isocitrate via cis-aconitate in the Krebs cycle.

The production of lysine (B10760008) is vital for protein synthesis and other cellular functions. Therefore, the metabolic flux through the α-aminoadipate pathway, and consequently the turnover of cis-homoaconitic acid, is tightly regulated to meet the cell's demand for this essential amino acid.

The synthesis of lysine is indispensable for the growth and proliferation of organisms that rely on the α-aminoadipate pathway. Consequently, the efficient conversion of cis-homoaconitic acid is critical for maintaining cellular homeostasis. Any disruption in the enzymes that produce or consume this intermediate can lead to a bottleneck in lysine production, potentially impairing growth.

Research has shown that the enzymes of the α-aminoadipate pathway, including homoaconitase, are subject to regulatory mechanisms. For instance, in Saccharomyces cerevisiae, the synthesis of these enzymes is repressed by the presence of lysine, a classic example of feedback inhibition. This regulation ensures that the cell does not expend energy and resources on synthesizing lysine when it is readily available from the environment.

Regulatory and Signaling Functions within Biological Systems

While the primary role of cis-homoaconitic acid is that of a metabolic intermediate, intermediates in metabolic pathways can sometimes have secondary roles as regulatory or signaling molecules. However, current scientific literature does not extensively attribute significant regulatory or signaling functions to cis-homoaconitic acid itself. Its existence is largely transient, and its concentration is typically kept low by the efficient action of subsequent enzymes in the pathway.

The regulation of the α-aminoadipate pathway occurs at the level of gene expression for the biosynthetic enzymes, often controlled by the end-product, lysine. This feedback mechanism is a more prominent regulatory feature of the pathway than any direct signaling role of the intermediates.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of cis-Trihomoaconitic acid in synthetic samples?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is optimal for quantifying purity, particularly for distinguishing isomers. Triplicate runs on calibrated instruments ensure reproducibility. Pair with nuclear magnetic resonance (NMR) spectroscopy for structural validation. Report concentrations in µg/mL with precision metrics (e.g., RPD, RMS deviation) aligned with laboratory-specific quality assurance protocols .

Q. How should researchers design experiments to assess the thermal stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing samples to controlled temperature gradients (e.g., 4°C, 25°C, 40°C) over defined intervals. Use differential scanning calorimetry (DSC) to monitor decomposition thresholds. Include inert atmosphere controls (e.g., nitrogen) to isolate oxidation effects. Document degradation products via mass spectrometry (MS) and adhere to safety guidelines for handling reactive intermediates .

Q. What protocols ensure reliable synthesis of this compound in aqueous vs. organic solvent systems?

- Methodology : Optimize reaction parameters (pH, temperature, catalyst concentration) using design of experiments (DoE). Compare yields and byproduct profiles in polar aprotic solvents (e.g., DMF) versus aqueous buffers. Validate scalability through kinetic studies and replicate trials. Cross-reference synthetic routes with literature to identify critical variables (e.g., stereochemical control) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data (e.g., NMR vs. MS) for this compound derivatives be systematically resolved?

- Methodology : Apply contradiction analysis frameworks (e.g., TRIZ principles) to identify conflicting parameters (e.g., sensitivity thresholds, ionization artifacts). Cross-validate results using complementary techniques:

- NMR : Confirm proton environments and coupling constants.

- High-resolution MS : Verify molecular ion clusters and fragmentation patterns.

- X-ray crystallography : Resolve ambiguities in stereochemistry.

Report discrepancies in context of instrument-specific limitations and calibration standards .

Q. What strategies integrate computational modeling with experimental data to predict this compound reactivity in novel reaction systems?

- Methodology : Combine density functional theory (DFT) calculations (e.g., Gibbs free energy profiles) with experimental kinetic data to model reaction pathways. Validate predictions via isotope-labeling studies or in situ spectroscopy (e.g., FTIR). Use adaptive study designs to iteratively refine computational parameters, ensuring alignment with empirical observations .

Q. How can researchers address discrepancies in bioactivity data across in vitro and in vivo studies of this compound analogs?

- Methodology : Implement triangulation by cross-referencing data from multiple assays (e.g., enzyme inhibition, cell viability, pharmacokinetic profiling). Control for variables like membrane permeability, metabolic stability, and protein binding. Use meta-analysis frameworks to quantify bias and contextualize conflicting results within species-specific physiological differences .

Methodological Standards and Reporting

- Data Integrity : Report significant figures and replicates per laboratory-specific quality assurance plans (QAPs). Include raw data in appendices with clear cross-referencing to figures .

- Literature Review : Prioritize peer-reviewed studies from the past three years, avoiding over-reliance on non-validated sources. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research gaps .

- Ethical Compliance : Adhere to regulatory guidelines for chemical safety and data confidentiality, as outlined in international harmonization frameworks (e.g., CIOMS, ICH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.